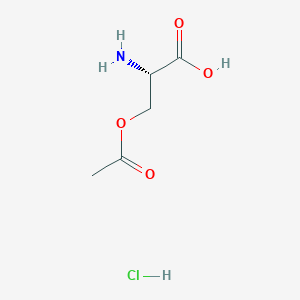

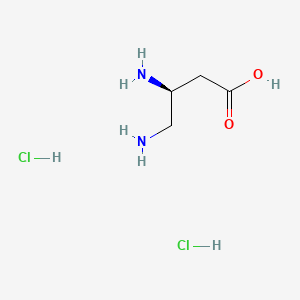

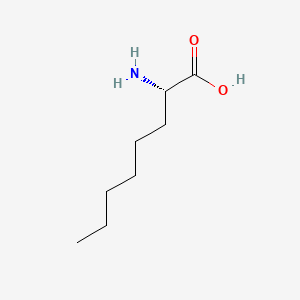

(S)-3-Acetoxy-2-aminopropanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hydrochloric acid, a component of this compound, is a colorless solution with a distinctive pungent smell. It is classified as a strong acid and is a component of the gastric acid in the digestive systems of most animal species, including humans .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity. Hydrochloric acid, for example, is a colorless, transparent liquid that fumes in air if concentrated .Scientific Research Applications

Cysteine Biosynthesis

O-Acetyl-L-serine hydrochloride, a cysteine precursor, is used as a substrate for the identification, differentiation, and characterization of O-acetyl-L-serine (thiol)lyase(s) (OASTL) involved in cysteine biosynthesis . This process is crucial for the production of the amino acid cysteine, which plays a vital role in protein synthesis and other biological functions.

Mechanism of Action

Target of Action

O-Acetyl-L-serine hydrochloride, also known as (S)-3-Acetoxy-2-aminopropanoic acid hydrochloride or O-ACETYL-L-SERINE HCL, primarily targets the enzyme O-acetyl-L-serine (thiol)lyase (OASTL) . This enzyme plays a crucial role in the biosynthesis of the amino acid cysteine in bacteria and plants .

Mode of Action

The compound acts as a substrate for OASTL . It is biosynthesized by the acetylation of serine by the enzyme serine transacetylase . The enzyme OASTL, using sulfide sources, then converts this ester into cysteine, releasing acetate .

Biochemical Pathways

O-Acetyl-L-serine hydrochloride is involved in the biosynthesis of cysteine , a sulfur-containing amino acid . It is an intermediate in this process, which occurs in bacteria and plants . The compound is derived from serine and is converted into cysteine by OASTL .

Pharmacokinetics

It is known that the compound is used as a substrate for oastl in the biosynthesis of cysteine .

Result of Action

The primary result of the action of O-Acetyl-L-serine hydrochloride is the production of cysteine , a sulfur-containing amino acid . This is a crucial component of proteins and plays a vital role in various biological processes .

Action Environment

The action of O-Acetyl-L-serine hydrochloride is influenced by both internal and external environments . It is known to function as a signal molecule that can regulate the expression of specific gene clusters in response to environmental factors . .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S)-3-acetyloxy-2-aminopropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4.ClH/c1-3(7)10-2-4(6)5(8)9;/h4H,2,6H2,1H3,(H,8,9);1H/t4-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQOSZSPKMBSRW-WCCKRBBISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659847 |

Source

|

| Record name | O-Acetyl-L-serine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Acetoxy-2-aminopropanoic acid hydrochloride | |

CAS RN |

66638-22-0 |

Source

|

| Record name | O-Acetyl-L-serine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B612942.png)